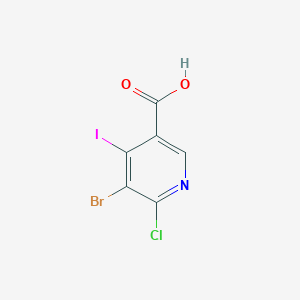
5-Bromo-6-chloro-4-iodonicotinic acid
Cat. No. B8328742
M. Wt: 362.35 g/mol
InChI Key: HHRUXHNVVZDJJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09216980B2
Procedure details


n-Butyllithium (1.6M in hexanes, 172 mL, 276 mmol) was added to a solution of 2,2,6,6-tetramethylpiperidine (48.5 mL, 285 mmol) in anhydrous THF (200 mL) at −50° C. After 20 min, solid 5-bromo-6-chloronicotinic acid (21.6 g, 92 mmol) was added portionwise and the resultant slurry was allowed to warm to −20° C. over 1 h and stirred at that temperature for 1 h. After this time, the reaction mixture was cooled to −60° C. and transferred via cannula to a solution of iodine (70 g, 276 mmol) in anhydrous THF (100 mL) at −60° C. at such a rate that the internal temperature of the solution remained below −40° C. On complete addition, the reaction mixture was allowed to warm slowly to ambient temperature and stirred for 18 h. The reaction mixture was concentrated in vacuo and the resultant dark red slurry was dissolved in water (500 mL) and washed with diethyl ether (3×200 mL). The pH of aqueous layer was adjusted to 2 by the addition of 1M aqueous hydrochloric acid and the resulting beige precipitate was collected by filtration and dried under vacuum to afford the title compound (17.7 g, 53%). 1H NMR (DMSO-D6, 400 MHz): 8.30 (s, 1H).






Name
Yield
53%
Identifiers


|
REACTION_CXSMILES
|
C([Li])CCC.CC1(C)CCCC(C)(C)N1.[Br:16][C:17]1[C:18]([Cl:26])=[N:19][CH:20]=[C:21]([CH:25]=1)[C:22]([OH:24])=[O:23].[I:27]I>C1COCC1>[Br:16][C:17]1[C:18]([Cl:26])=[N:19][CH:20]=[C:21]([C:25]=1[I:27])[C:22]([OH:24])=[O:23]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
172 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Li]
|
|
Name
|
|
|
Quantity
|
48.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
CC1(NC(CCC1)(C)C)C
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Two
|
Name
|
|
|
Quantity
|
21.6 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C(=NC=C(C(=O)O)C1)Cl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-20 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred at that temperature for 1 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After this time, the reaction mixture was cooled to −60° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
remained below −40° C
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
On complete addition
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to warm slowly to ambient temperature
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred for 18 h
|
|
Duration
|
18 h
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The reaction mixture was concentrated in vacuo
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
the resultant dark red slurry was dissolved in water (500 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with diethyl ether (3×200 mL)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The pH of aqueous layer was adjusted to 2 by the addition of 1M aqueous hydrochloric acid
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the resulting beige precipitate was collected by filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried under vacuum
|
Outcomes


Product
Details
Reaction Time |
20 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC=1C(=NC=C(C(=O)O)C1I)Cl
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 17.7 g | |
| YIELD: PERCENTYIELD | 53% | |
| YIELD: CALCULATEDPERCENTYIELD | 53.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
